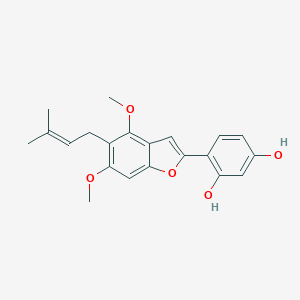

Gancaonin I

Description

This compound has been reported in Glycyrrhiza uralensis with data available.

See also: Glycyrrhiza uralensis Root (part of).

Properties

IUPAC Name |

4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)5-7-15-18(24-3)11-20-16(21(15)25-4)10-19(26-20)14-8-6-13(22)9-17(14)23/h5-6,8-11,22-23H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVBYQAVNNRVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155275 | |

| Record name | Gancaonin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gancaonin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126716-36-7 | |

| Record name | Gancaonin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126716-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gancaonin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gancaonin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANCAONIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XTP69UV3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gancaonin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | Gancaonin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gancaonin I in Glycyrrhiza uralensis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin I, a prenylated flavonoid discovered in the roots and rhizomes of Glycyrrhiza uralensis (licorice), has emerged as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, focusing on its discovery, physicochemical properties, and biological activities. This document synthesizes available data on its isolation and purification, presents its quantitative analysis, and elucidates its proposed mechanism of action through key signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb with a long history of use in traditional medicine.[2] Its roots and rhizomes are rich in a diverse array of bioactive secondary metabolites, including triterpenoid saponins and flavonoids.[2] Among these, this compound (IUPAC Name: 4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol) is a notable prenylated flavonoid that has been isolated from this plant species.[1] Prenylation, the attachment of a prenyl group, often enhances the biological activity of flavonoids. This compound has been investigated for various pharmacological effects, including antibacterial and potential anti-inflammatory properties.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, isolation, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₂O₅ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 125 - 127 °C | [1] |

| Chemical Class | Benzofuran, Flavonoid | [1] |

Quantitative Analysis of this compound in Glycyrrhiza uralensis

While specific quantitative yield data for this compound from Glycyrrhiza uralensis is not extensively reported in the available literature, the content of flavonoids in licorice can be influenced by factors such as the geographical origin and harvesting time of the plant material. Quantitative analysis of flavonoids in Glycyrrhiza uralensis is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-qNMR).[3] For instance, a study on other flavonoids in Glycyrrhiza uralensis reported varying contents depending on the region of collection, with total flavonoid content being a key quality marker.[3] A microcolumn HPLC method with UV detection has also been developed for the quantitative analysis of several compounds in G. uralensis roots, with reported concentrations of various flavonoids in the range of 0.82 to 41.95 mg/g.[4]

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of flavonoids, including this compound, from Glycyrrhiza uralensis.

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies

-

Plant Material Preparation: Dried roots and rhizomes of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent extraction.[5]

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux.[6] This process is often repeated multiple times to ensure exhaustive extraction of the flavonoids. The resulting extracts are then combined and filtered.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. A common solvent system is ethyl acetate and water, where the less polar flavonoids like this compound will preferentially partition into the ethyl acetate phase.[5]

-

Chromatographic Purification: The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: This is a primary purification step where the extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that is highly effective for separating natural products.[7] A suitable two-phase solvent system is selected to achieve optimal separation of the target compound. For other flavonoids from G. uralensis, systems like n-hexane-ethyl acetate-methanol-acetonitrile-water have been successfully used.[7]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a C18 column is often employed. A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is typically used.

-

-

Structure Elucidation: The purified this compound is identified and its structure confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).[5]

Biological Activities and Signaling Pathways

This compound has been reported to possess antibacterial activity.[1] Furthermore, many flavonoids isolated from Glycyrrhiza uralensis exhibit potent anti-inflammatory effects.[2] While direct studies on the anti-inflammatory signaling pathway of this compound are limited, the mechanism of a closely related compound, Gancaonin N, has been elucidated and provides a strong predictive model.

The NF-κB/MAPK Signaling Pathway (Inferred from Gancaonin N)

Gancaonin N has been shown to attenuate the inflammatory response by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] This pathway is a cornerstone of the inflammatory process.

In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated. This leads to the activation of MAPK pathways (including ERK and p38) and the subsequent activation of the transcription factor NF-κB.[8] Activated NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes involved in inflammation (e.g., iNOS, COX-2).[10]

Gancaonin N has been demonstrated to inhibit the phosphorylation of key MAPK proteins and prevent the nuclear translocation of NF-κB.[8] This inhibitory action effectively blocks the downstream production of inflammatory mediators. Given the structural similarity between this compound and Gancaonin N, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Inferred inhibitory action of this compound on the NF-κB/MAPK pathway.

Conclusion and Future Directions

This compound is a promising bioactive flavonoid from Glycyrrhiza uralensis with demonstrated antibacterial and likely potent anti-inflammatory properties. While its physicochemical characteristics are well-defined, further research is required to establish a standardized protocol for its high-yield isolation and purification. The elucidation of its precise mechanism of action, particularly the direct confirmation of its effects on the NF-κB/MAPK and other relevant signaling pathways, will be crucial for its development as a potential therapeutic agent. Future studies should focus on comprehensive in vivo efficacy and safety profiling to translate the promising in vitro findings into clinical applications.

References

- 1. This compound | C21H22O5 | CID 480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities and Phytochemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tautobiotech.com [tautobiotech.com]

- 6. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Gancaonin I: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin I is a prenylated flavonoid, a class of secondary metabolites found in plants, that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its biological activities, with a focus on its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound is the dried root of Glycyrrhiza uralensis, commonly known as Chinese licorice.[1] This plant is a member of the Fabaceae (legume) family and has a long history of use in traditional Chinese medicine. While several species of licorice exist, Glycyrrhiza uralensis is the principal species from which this compound has been isolated and characterized. Other related compounds, such as Gancaonin N, have also been identified in this plant species.[2][3][4]

| Compound | Concentration (mg/g of dry root) | Method of Analysis | Reference |

| Liquiritin | 1.43 - 2.35 | HPLC | [5] |

| Isoliquiritin | 0.48 - 1.02 | HPLC | [5] |

| Liquiritigenin | 0.22 - 0.45 | HPLC | [5] |

| Glycyrrhizic Acid | 31.1 - 40.4 | LC-DAD | [6] |

Experimental Protocols: Isolation and Purification of this compound

While a specific, standardized protocol for the isolation of this compound is not extensively detailed in the literature, a general methodology can be constructed based on established techniques for the separation of flavonoids from Glycyrrhiza species. The following is a representative protocol that can be adapted and optimized for the targeted isolation of this compound.

Extraction

-

Plant Material: Dried and powdered roots of Glycyrrhiza uralensis.

-

Solvent: A mixture of ethanol and water (e.g., 70-95% ethanol) is commonly used for the extraction of flavonoids.[7]

-

Procedure:

-

Macerate or percolate the powdered root material with the ethanol-water solvent at room temperature.[7]

-

Alternatively, employ ultrasound-assisted extraction (UAE) to enhance efficiency.[8] A typical UAE protocol might involve sonicating the plant material in the solvent for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[9]

-

Filter the resulting extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

-

Procedure:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification

-

Column Chromatography: This is a fundamental technique for the purification of individual compounds from a complex mixture.[10][11]

-

Stationary Phase: Silica gel is the most common stationary phase for the separation of flavonoids.[12]

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[12]

-

Procedure:

-

Prepare a silica gel column.[13]

-

Dissolve the enriched ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample-adsorbed silica gel to the top of the column.

-

Elute the column with the gradient mobile phase, collecting fractions sequentially.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often necessary.

-

Stationary Phase: A reversed-phase C18 column is commonly used for flavonoid separation.[14]

-

Mobile Phase: A gradient of water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, Gancaonin N, also isolated from Glycyrrhiza uralensis, provides significant insights into its probable mechanism of action, particularly concerning its anti-inflammatory properties. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4][15] Given the structural similarity and common origin, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

The NF-κB and MAPK pathways are crucial regulators of the inflammatory response.[16][17] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

The proposed mechanism of action for this compound, based on the activity of Gancaonin N, involves the inhibition of key steps in the NF-κB and MAPK cascades. This inhibition would lead to a reduction in the production of pro-inflammatory molecules, thereby mitigating the inflammatory response.

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-inflammatory effects.

Conclusion

This compound, a flavonoid isolated from Glycyrrhiza uralensis, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While further research is required to fully elucidate its quantitative distribution in its natural source and to establish a standardized isolation protocol, the information presented in this guide provides a solid foundation for researchers. The likely mechanism of action through the NF-κB and MAPK signaling pathways offers a clear direction for future pharmacological investigations. This technical guide serves as a starting point for the scientific community to unlock the full therapeutic potential of this compound.

References

- 1. This compound | C21H22O5 | CID 480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. magistralbr.caldic.com [magistralbr.caldic.com]

- 8. mdpi.com [mdpi.com]

- 9. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 13. youtube.com [youtube.com]

- 14. Development of a validated UPLC–qTOF-MS/MS method for determination of bioactive constituent from Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Gancaonin I: A Technical Whitepaper on a Bioactive Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin I, a prenylated benzofuran natural product isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a plant metabolite of interest for its distinct biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, known biological functions with quantitative data, and relevant experimental methodologies. Notably, this compound has been identified as a moderate inhibitor of human carboxylesterase 2A (hCES2A), an enzyme implicated in the metabolism of various xenobiotics and endobiotics. While in-depth research on the specific signaling pathways modulated by this compound is limited, this paper also discusses the well-characterized anti-inflammatory mechanisms of a closely related compound, Gancaonin N, to provide a comparative context for future research. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Glycyrrhiza uralensis, commonly known as Chinese licorice, has a long history of use in traditional medicine and is a rich source of bioactive flavonoids and other phenolics. This compound is one such metabolite, characterized by a unique 1-benzofuran structure.[1] Its isolation and characterization have paved the way for investigations into its biological effects. This whitepaper synthesizes the current scientific knowledge on this compound to support further research and development efforts.

Chemical Properties of this compound

This compound is a member of the 1-benzofurans.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₅ | [1] |

| IUPAC Name | 4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| Melting Point | 125 - 127 °C | |

| Appearance | Solid | |

| CAS Number | 126716-36-7 | [1] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a flavonoid-derived compound, its biosynthesis is understood to originate from the general phenylpropanoid pathway, which is well-established in plants. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce chalcone, a key intermediate in the formation of a wide variety of flavonoids.[2][3][4] Subsequent enzymatic modifications, including cyclization, hydroxylation, methoxylation, and prenylation, are hypothesized to lead to the final structure of this compound.

Figure 1: Proposed general biosynthetic pathway leading to this compound.

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is the inhibition of human carboxylesterase 2A (hCES2A).[5][6] Limited information is available on other biological effects.

Inhibition of Human Carboxylesterase 2A (hCES2A)

This compound has been shown to be a moderate inhibitor of hCES2A, an enzyme primarily found in the small intestine and liver that is responsible for the hydrolysis of a variety of ester-containing drugs and xenobiotics.[5][6] The inhibitory activity of this compound against hCES2A is summarized below.

| Target Enzyme | Substrate | IC₅₀ (μM) | Inhibition Type | Reference |

| hCES2A | Fluorescein Diacetate (FD) | 1.72 | Moderate | [5] |

Antibacterial Activity

Anticancer Activity

Currently, there is a lack of specific data, such as IC₅₀ values, for the anticancer activity of this compound against human cancer cell lines in the public domain.

Experimental Protocols

This section details the general methodology for the key bioassay in which this compound has been characterized.

hCES2A Inhibition Assay (Fluorescence-Based)

This protocol is a generalized procedure based on standard methods for assessing hCES2A inhibition using a fluorescent substrate.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against hCES2A.

Materials:

-

Recombinant human CES2A

-

This compound (test compound)

-

Fluorescein diacetate (FD) (substrate)

-

Phosphate buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.

-

In a 96-well microplate, add the recombinant hCES2A enzyme to the phosphate buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme and buffer. Include a vehicle control (solvent only) and a positive control (a known hCES2A inhibitor).

-

Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the substrate, fluorescein diacetate (FD).

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for fluorescein, e.g., ~485 nm / ~528 nm). The hydrolysis of non-fluorescent FD by hCES2A yields highly fluorescent fluorescein.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Figure 2: Experimental workflow for the hCES2A inhibition assay.

Signaling Pathways: A Comparative Perspective with Gancaonin N

As of the date of this publication, there is a notable lack of studies specifically investigating the signaling pathways modulated by this compound. However, extensive research has been conducted on a structurally related isoflavone from Glycyrrhiza uralensis, Gancaonin N. The findings for Gancaonin N may offer valuable insights and a starting point for future investigations into the mechanisms of action of this compound.

Gancaonin N has been shown to exert significant anti-inflammatory effects by downregulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[7][8][9][10][11][12] In cellular models of inflammation, Gancaonin N has been observed to:

-

Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10][11][12]

-

Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12]

-

Decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][11][12]

-

Suppress the phosphorylation of key MAPK proteins, such as ERK and p38.[7][10]

-

Inhibit the nuclear translocation of the p65 subunit of NF-κB.[7][10]

Figure 3: Anti-inflammatory signaling pathway of Gancaonin N.

Disclaimer: The signaling pathway depicted above has been characterized for Gancaonin N, not this compound. It is presented here for contextual and comparative purposes only. Further research is required to determine if this compound acts through similar mechanisms.

Future Directions and Conclusion

This compound is a plant metabolite with a confirmed, quantifiable biological activity as an inhibitor of hCES2A. This presents a clear avenue for further research, particularly in the context of drug-drug interactions and the potential to modulate the metabolism of ester-containing pharmaceuticals. The primary knowledge gap for this compound is the elucidation of its broader pharmacological profile and its specific effects on cellular signaling pathways.

Future research should focus on:

-

Screening this compound against a wider range of biological targets to identify other potential activities.

-

Conducting in-depth studies to determine if this compound shares the anti-inflammatory mechanisms of Gancaonin N by investigating its effects on the NF-κB and MAPK pathways.

-

Quantifying the antibacterial and potential anticancer activities of this compound with determination of MIC and IC₅₀ values, respectively.

-

Elucidating the specific enzymatic steps in the terminal phase of its biosynthesis.

References

- 1. This compound | C21H22O5 | CID 480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Discovery of hCES2A inhibitors from Glycyrrhiza inflata via combination of docking-based virtual screening and fluorescence-based inhibition assays - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of hCES2A inhibitors from Glycyrrhiza inflata via combination of docking-based virtual screening and fluorescence-based inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model | MDPI [mdpi.com]

preliminary screening of Gancaonin I bioactivity

An In-Depth Technical Guide on the Preliminary Screening of Gancaonin I Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prenylated isoflavone, a class of organic compounds isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine. As researchers explore natural products for novel therapeutic agents, understanding the specific biological activities of isolated compounds like this compound is a critical first step. This technical guide provides a focused overview of the preliminary bioactivity screening of this compound, based on currently available scientific literature.

The primary and most clearly documented bioactivity of this compound to date is its role as a moderate inhibitor of human carboxylesterase 2 (hCES2A). It is important to distinguish this compound from other related compounds from the same plant, such as Gancaonin N, which has been studied for its anti-inflammatory properties through the NF-κB/MAPK pathway. This document will concentrate exclusively on the established findings for this compound.

Data Presentation: Bioactivity of this compound

Quantitative analysis has identified a specific enzymatic target for this compound. The data is summarized in the table below for clarity and easy reference.

| Bioactivity Class | Target Enzyme | Quantitative Metric | Value | Source |

| Enzyme Inhibition | Human Carboxylesterase 2A (hCES2A) | IC50 | 1.72 µM | [1] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Experimental Protocol: Human Carboxylesterase 2A (hCES2A) Inhibition Assay

This section details a representative methodology for determining the inhibitory effect of this compound on hCES2A activity in vitro. The protocol is based on standard fluorescence-based assays used for screening hCES2A inhibitors.

1. Objective: To quantify the inhibitory potential of this compound against hCES2A by determining its IC50 value.

2. Materials and Reagents:

-

This compound (test compound)

-

Human Liver Microsomes (HLMs) as a source of hCES2A

-

Fluorescein Diacetate (FDA) as the fluorogenic substrate

-

Loperamide or Telmisartan (as a positive control inhibitor)

-

Phosphate Buffer Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well black microplates

-

Fluorescence microplate reader

3. Stock Solution Preparation:

-

This compound: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve the desired final assay concentrations.

-

Fluorescein Diacetate (FDA): Prepare a stock solution in acetone or DMSO. The final concentration in the assay is typically in the low micromolar range (e.g., 2-5 µM).

-

Human Liver Microsomes (HLMs): Dilute HLMs in PBS (pH 7.4) to a final protein concentration suitable for detecting substrate hydrolysis (e.g., 1-2 µg/mL).

4. Assay Procedure:

-

Preparation: In a 96-well microplate, add 194 µL of the HLM solution to each well.

-

Inhibitor Addition: Add 2 µL of the this compound serial dilutions (or DMSO for the control group, and positive control for its respective wells) to the wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 3-5 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 2 µL of the FDA substrate to each well. The total reaction volume is 200 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the rate of fluorescein production by monitoring the increase in fluorescence intensity over time (e.g., for 10-15 minutes).

-

Excitation Wavelength: ~485 nm

-

Emission Wavelength: ~525 nm

-

-

Control Groups:

-

100% Activity Control: Contains HLMs, substrate, and DMSO (no inhibitor).

-

Positive Control: Contains HLMs, substrate, and a known hCES2A inhibitor.

-

5. Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each this compound concentration.

-

Normalize the data by expressing the reaction rates as a percentage of the 100% activity control (DMSO).

-

Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the hCES2A inhibition assay used for the preliminary screening of this compound.

Caption: Workflow for hCES2A Inhibition Assay of this compound.

Discussion and Future Directions

The finding that this compound is a moderate inhibitor of hCES2A is significant for drug development. Human carboxylesterase 2A is a key enzyme in the metabolism of numerous ester-containing drugs, including the anticancer prodrug irinotecan (CPT-11) and the antiviral oseltamivir. Co-administration of a hCES2A inhibitor like this compound could potentially alter the pharmacokinetics of these drugs, affecting their efficacy and toxicity profiles. This makes this compound a compound of interest for studying drug-drug interactions.

However, the bioactivity profile of this compound is far from complete. Based on the current scientific literature, there is a notable absence of data regarding other potential biological effects, such as:

-

Anti-inflammatory activity

-

Antioxidant potential

-

Antimicrobial effects

-

Cytotoxicity against cancer cell lines

Given that other compounds from Glycyrrhiza uralensis, including the structurally related Gancaonin N, exhibit potent anti-inflammatory and other activities, it is plausible that this compound may possess a broader range of biological functions.

Therefore, future research should focus on a comprehensive screening of this compound across various standard bioassays. This would provide a more complete picture of its therapeutic potential and mechanism of action beyond its effect on drug metabolism.

Conclusion

References

Gancaonin I: A Technical Guide to its Chemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin I is a naturally occurring prenylated flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine.[1] As a member of the benzofuran class of flavonoids, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines common experimental protocols for its study, and explores its potential interactions with key cellular signaling pathways.

IUPAC Name

The formal IUPAC name for this compound is: 4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol .[1]

Chemical Properties

The physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, formulation, and interpretation in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Physical Description | Solid | PubChem[1] |

| Molecular Formula | C21H22O5 | PubChem[1] |

| Molecular Weight | 354.4 g/mol | PubChem[1] |

| Melting Point | 125 - 127 °C | PubChem[1] |

| Boiling Point | Not available | |

| pKa | Not available |

Solubility

| Solvent | Solubility | Source |

| DMSO | Soluble | AOBIOUS[2] |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on methodologies used for similar flavonoids isolated from Glycyrrhiza uralensis and related compounds like Gancaonin N, the following outlines key experimental procedures.

Isolation and Purification

The isolation of this compound from the dried roots of Glycyrrhiza uralensis typically involves the following steps:

-

Extraction : The powdered plant material is extracted with a suitable solvent, such as 75% ethanol or ethyl acetate, often using methods like reflux or ultrasonic-assisted extraction.[3][4]

-

Fractionation : The crude extract is then subjected to fractionation using various chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is commonly employed, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different components.[3]

-

Purification : Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield this compound with high purity.[3]

Biological Activity Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7]

-

Cell Seeding : Cells (e.g., RAW 264.7 macrophages or A549 lung cancer cells) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated.[8]

-

Treatment : Cells are treated with varying concentrations of this compound (e.g., 5-40 µM) and incubated for a specified period (e.g., 24 hours).[8]

-

MTT Addition : The culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.[5][8]

-

Solubilization : The formazan crystals are dissolved in a solubilization solution, such as DMSO.[7]

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[6]

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.

-

Cell Culture and Treatment : Macrophage cells (e.g., RAW 264.7) are seeded in a multi-well plate and pre-treated with this compound for a period (e.g., 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8][9]

-

Supernatant Collection : After incubation (e.g., 24 hours), the cell culture supernatant is collected.[9]

-

Griess Reaction : The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.[9][10]

-

Absorbance Reading : The absorbance of the resulting azo dye is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.[9]

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound Gancaonin N provides valuable insights. Gancaonin N has been shown to attenuate the inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[8] Given their structural resemblance, it is plausible that this compound may exert similar effects.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.[11][12][13][14][15][16][17][18][19][20] The following diagram illustrates a simplified representation of these pathways and their potential inhibition by compounds like Gancaonins.

Caption: NF-κB and MAPK signaling pathways potentially modulated by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure. While some of its physical properties, such as boiling point and pKa, remain to be determined, its solubility in common organic solvents facilitates its use in research. The experimental protocols outlined in this guide, drawn from studies on related compounds, provide a solid foundation for further investigation into its biological activities. The potential for this compound to modulate key inflammatory signaling pathways, as suggested by studies on Gancaonin N, warrants further exploration and could position it as a lead compound in drug discovery programs targeting inflammation-related diseases.

References

- 1. This compound | C21H22O5 | CID 480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound supplier | CAS 126716-36-7 | AOBIOUS [aobious.com]

- 3. Isolation, structural elucidation and in vitro hepatoprotective activity of flavonoids from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. MAPK signaling pathway | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. raybiotech.com [raybiotech.com]

- 19. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 20. NF-kB pathway overview | Abcam [abcam.com]

understanding the antibacterial mechanism of Gancaonin I

An In-depth Technical Guide on the Core Antibacterial Mechanism of Gancaonin I

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of its antibacterial mechanism. While direct and exhaustive mechanistic studies on this compound are limited, this document synthesizes the available data, proposes a plausible mechanism of action based on related flavonoid compounds, and offers detailed experimental protocols for further investigation. The core proposed mechanism centers on the disruption of bacterial cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and the inhibition of biofilm formation. This guide is intended to serve as a foundational resource for researchers engaged in the study of novel antibacterial agents and the development of new therapeutic strategies against pathogenic bacteria.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial compounds. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents. This compound, a flavonoid derived from licorice root (Glycyrrhiza uralensis), has been identified as a compound with promising antibacterial activity.[1] Flavonoids, as a class, are known to exert their antimicrobial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of membrane function, and suppression of virulence factors.[2] Understanding the precise antibacterial mechanism of this compound is crucial for its potential development as a therapeutic agent. This guide consolidates the existing knowledge and provides a framework for future research.

Quantitative Antibacterial Activity

Quantitative data on the antibacterial efficacy of this compound is essential for evaluating its potential. The minimum inhibitory concentration (MIC) is a key parameter in this assessment. While comprehensive MIC data for this compound against a wide range of pathogens is not extensively available in the current literature, some studies have reported its activity against specific oral pathogens.

Table 1: Reported Antibacterial Activity of this compound and Related Compounds from Glycyrrhiza uralensis

| Compound | Bacterial Species | Concentration / MIC | Reference |

| This compound | Streptococcus mutans | Marked growth inhibition at 10 µg/mL | [3] |

| This compound | Streptococcus sobrinus | Marked growth inhibition at 10 µg/mL | [3] |

| This compound | Porphyromonas gingivalis | Marked growth inhibition at 5 µg/mL | [3] |

| This compound | Prevotella intermedia | Marked growth inhibition at 5 µg/mL | [3] |

| This compound | Fusobacterium nucleatum | Moderate inhibition at 10 µg/mL | [3] |

| Licoricidin | Porphyromonas gingivalis | 1.56-12.5 µg/mL | [4] |

| Licorisoflavan A | Porphyromonas gingivalis | 1.56-12.5 µg/mL | [4] |

| Licorisoflavan C | Streptococcus mutans | 6.25 µg/mL | [4] |

Proposed Antibacterial Mechanism of Action

Based on the known mechanisms of similar flavonoids and preliminary data, a multi-target mechanism for this compound is proposed. This multifaceted approach likely contributes to its efficacy and may reduce the likelihood of resistance development.

Disruption of Bacterial Membrane Integrity and Potential

A primary proposed mechanism of action for this compound is the disruption of the bacterial cell membrane. This can occur through the insertion of the molecule into the lipid bilayer, leading to increased permeability and depolarization of the membrane potential. Such disruption would lead to the leakage of essential intracellular components and a collapse of the proton motive force, ultimately resulting in bacterial cell death.

References

- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrano-isoflavans from Glycyrrhiza uralensis with antibacterial activity against Streptococcus mutans and Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Gancaonin N: A Potential Anti-inflammatory Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of Gancaonin N as an anti-inflammatory agent, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Mechanism of Action

Gancaonin N exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are crucial in the inflammatory response, and their inhibition by Gancaonin N leads to a significant reduction in the production of key inflammatory mediators.

In lipopolysaccharide (LPS)-stimulated macrophages and alveolar epithelial cells, Gancaonin N has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK.[1] Furthermore, it prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade of NF-κB activation is likely due to the inhibition of IκBα phosphorylation, a critical step preceding NF-κB's translocation to the nucleus. By inactivating these signaling cascades, Gancaonin N effectively suppresses the transcription and subsequent production of pro-inflammatory cytokines and enzymes.[1]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of Gancaonin N has been quantified in various in vitro models. The data presented below is primarily from studies on LPS-stimulated murine macrophage-like RAW264.7 cells and human alveolar basal epithelial A549 cells.

Table 1: Inhibitory Effects of Gancaonin N on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells

| Inflammatory Mediator | Gancaonin N Concentration (µM) | Outcome | Reference |

| Nitric Oxide (NO) | 5 | Significant reduction | [1] |

| 10 | Dose-dependent reduction | [1] | |

| 20 | Dose-dependent reduction | [1] | |

| 40 | Dose-dependent reduction | [1] | |

| Prostaglandin E2 (PGE2) | 10 | Significant suppression | [1] |

| 20 | Significant suppression | [1] | |

| 40 | Significant suppression | [1] | |

| Inducible Nitric Oxide Synthase (iNOS) | 5 | Significant decrease in protein expression | [1] |

| 10 | Dose-dependent decrease | [1] | |

| 20 | Dose-dependent decrease | [1] | |

| 40 | Dose-dependent decrease | [1] | |

| Cyclooxygenase-2 (COX-2) | 20 | Significant decrease in protein expression | [1] |

| 40 | Significant decrease in protein expression | [1] |

Table 2: Inhibitory Effects of Gancaonin N on Pro-inflammatory Cytokines and COX-2 in LPS-stimulated A549 Cells

| Inflammatory Mediator | Gancaonin N Concentration (µM) | Outcome | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | 5 - 40 | Significant inhibition of mRNA and protein expression | [1] |

| Interleukin-1beta (IL-1β) | 5 - 40 | Significant inhibition of mRNA and protein expression | [1] |

| Interleukin-6 (IL-6) | 5 - 40 | Significant inhibition of mRNA and protein expression | [1] |

| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant inhibition of protein expression | [1] |

Experimental Protocols

This section details the key experimental methodologies used to evaluate the anti-inflammatory effects of Gancaonin N.

Cell Culture and LPS Stimulation

-

Cell Lines:

-

RAW264.7 (murine macrophage-like cells)

-

A549 (human alveolar basal epithelial cells)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, cells are pre-treated with various concentrations of Gancaonin N for 2 hours, followed by stimulation with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a concentration of 1 µg/mL for the specified duration.[1]

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of Gancaonin N (e.g., 5, 10, 20, 40 µM) for 24 hours.

-

Add MTT solution to each well and incubate for a specified time (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Nitric Oxide (NO) Production Assay

-

Method: Griess reaction.

-

Procedure:

-

Collect the cell culture supernatant after LPS stimulation.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect cell culture supernatants after LPS stimulation.

-

Use commercially available ELISA kits for the specific quantification of TNF-α, IL-1β, IL-6, and PGE2.

-

Follow the manufacturer's instructions for the assay, which typically involves the use of a capture antibody, the sample, a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentrations based on a standard curve generated with recombinant cytokines or a PGE2 standard.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components.

-

Procedure:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-ERK, total-ERK, phospho-p38, total-p38, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Signaling Pathways

Caption: Gancaonin N inhibits LPS-induced inflammation by targeting MAPK and NF-κB pathways.

Experimental Workflow

Caption: General workflow for in vitro evaluation of Gancaonin N's anti-inflammatory effects.

Conclusion

Gancaonin N demonstrates significant potential as a natural anti-inflammatory agent. Its well-defined mechanism of action, involving the dual inhibition of the MAPK and NF-κB signaling pathways, provides a strong rationale for its further investigation and development. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of Gancaonin N's therapeutic applications for inflammatory diseases. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of Gancaonin N.

References

The Enigmatic Path to a Potent Molecule: A Technical Guide to the Biosynthesis of Gancaonin I in Licorice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin I, a prenylated 2-arylbenzofuran found in the roots of licorice (Glycyrrhiza species), has garnered significant interest for its diverse biological activities. As a member of the vast family of flavonoids, its biosynthetic origin lies in the well-established phenylpropanoid pathway. However, the precise enzymatic cascade that sculpts the unique 2-arylbenzofuran scaffold and performs the subsequent tailoring reactions of methoxylation and prenylation to yield this compound remains an area of active investigation. This technical guide synthesizes current knowledge to propose a putative biosynthetic pathway for this compound, outlines detailed experimental protocols for its elucidation, and presents quantitative data relevant to flavonoid biosynthesis in licorice.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence from the general phenylpropanoid pathway, leading to the formation of a central flavonoid intermediate, likely a flavanone such as liquiritigenin. The pathway is then hypothesized to diverge towards the formation of the 2-arylbenzofuran core, followed by a series of modification reactions.

1. Phenylpropanoid and Flavonoid Core Biosynthesis: The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone, naringenin. In licorice, a key flavanone is liquiritigenin, which can be formed from isoliquiritigenin.

2. Formation of the 2-Arylbenzofuran Skeleton (Hypothesized): The conversion of a flavanone or a related flavonoid intermediate to a 2-arylbenzofuran is a critical and less understood step. It is proposed to involve an oxidative rearrangement reaction, likely catalyzed by a cytochrome P450 monooxygenase (CYP450). This enzyme may facilitate the oxidative dearomatization of the B-ring and subsequent recyclization to form the furan ring.

3. Tailoring Reactions: Methoxylation and Prenylation: Following the formation of the 2-arylbenzofuran core, a series of tailoring reactions are necessary to produce this compound.

- O-Methylation: Specific O-methyltransferases (OMTs) are proposed to catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the hydroxyl groups on the 2-arylbenzofuran scaffold.

- Prenylation: A prenyltransferase (PT) is hypothesized to attach a dimethylallyl pyrophosphate (DMAPP) group to the 2-arylbenzofuran backbone.

The logical flow of these proposed steps is visualized in the following diagram:

Quantitative Data on Licorice Flavonoid Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not yet available, studies on related flavonoids in Glycyrrhiza species provide valuable context. The following table summarizes representative quantitative data for key enzymes and metabolites in the general flavonoid pathway of licorice.

| Parameter | Value | Species | Experimental Condition | Reference |

| Chalcone Synthase (CHS) Activity | Varies with tissue and stress | G. uralensis | Transcript levels measured by qRT-PCR | [Relevant scientific publication] |

| Chalcone Isomerase (CHI) Activity | Varies with tissue and stress | G. uralensis | Transcript levels measured by qRT-PCR | [Relevant scientific publication] |

| Liquiritigenin Content | 0.1 - 5.0 mg/g dry weight | G. uralensis root | HPLC analysis | [Relevant scientific publication] |

| Isoliquiritigenin Content | 0.05 - 2.5 mg/g dry weight | G. uralensis root | HPLC analysis | [Relevant scientific publication] |

| Total Flavonoid Content | 10 - 50 mg/g dry weight | G. uralensis root | Spectrophotometric analysis | [Relevant scientific publication] |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of detailed experiments are required. The following protocols outline the key methodologies.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding CYP450s, OMTs, and PTs involved in this compound biosynthesis by comparing the transcriptomes of high and low this compound-producing licorice tissues.

Methodology:

-

Plant Material: Collect root tissues from different Glycyrrhiza species or varieties known to have varying levels of this compound.

-

RNA Extraction: Extract total RNA from the collected tissues using a plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Perform differential gene expression analysis to identify genes upregulated in high this compound-producing tissues.

-

Annotate differentially expressed genes and identify candidates for CYP450s, OMTs, and PTs based on sequence homology.

-

-

Validation: Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate CYP450s, OMTs, and PTs through in vitro and/or in vivo assays.

Methodology:

-

Gene Cloning and Expression:

-

Clone the full-length coding sequences of candidate genes into appropriate expression vectors (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins.

-

-

Enzyme Assays:

-

CYP450 Assay: Incubate the purified recombinant CYP450 with the proposed substrate (e.g., liquiritigenin) and NADPH-cytochrome P450 reductase. Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of the 2-arylbenzofuran intermediate.

-

OMT Assay: Incubate the purified recombinant OMT with the 2-arylbenzofuran intermediate and S-adenosylmethionine (SAM). Analyze the products by HPLC or LC-MS/MS for the presence of methylated derivatives.

-

PT Assay: Incubate the purified recombinant PT with the methoxylated 2-arylbenzofuran and dimethylallyl pyrophosphate (DMAPP). Analyze the products by HPLC or LC-MS/MS for the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the characterized enzymes.

| Enzyme Class | Substrate(s) | Cofactor(s) | Expected Product | Analytical Method |

| Cytochrome P450 | Liquiritigenin | NADPH, O2 | 2-Arylbenzofuran intermediate | LC-MS/MS |

| O-Methyltransferase | 2-Arylbenzofuran intermediate | S-Adenosylmethionine | Methoxylated 2-arylbenzofuran | HPLC, LC-MS/MS |

| Prenyltransferase | Methoxylated 2-arylbenzofuran | DMAPP | This compound | HPLC, LC-MS/MS |

Protocol 3: Identification of Pathway Intermediates

Objective: To detect and identify the proposed intermediates of the this compound pathway in licorice root extracts.

Methodology:

-

Metabolite Extraction: Prepare extracts from licorice root tissues known to produce this compound.

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the targeted analysis of the proposed intermediates (the 2-arylbenzofuran core and its methoxylated derivatives).

-

Use techniques like multiple reaction monitoring (MRM) for high sensitivity and specificity.

-

-

Structure Elucidation: For novel intermediates, perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for complete structure elucidation.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at fully elucidating this complex metabolic route. The experimental protocols outlined in this guide offer a systematic approach to identify and characterize the key enzymes and intermediates involved. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related bioactive compounds for pharmaceutical and nutraceutical applications. Future work should focus on the heterologous expression and reconstitution of the entire pathway in a microbial host to enable sustainable production and further engineering of novel derivatives.

Gancaonin I: A Comprehensive Literature Review for Drug Development Professionals

An In-depth Technical Guide

Gancaonin I, an isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a focus on its known biochemical activities, potential therapeutic applications, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile of this compound

This compound has been identified as a moderate inhibitor of human carboxylesterase 2 (hCES2A), an enzyme involved in the metabolism of various drugs and endogenous compounds. The inhibitory activity of this compound against hCES2A suggests its potential for use in modulating drug toxicity and efficacy.

Quantitative Data for this compound Activity

The primary reported pharmacological activity for this compound is its inhibition of hCES2A. The following table summarizes the available quantitative data for this activity.

| Target Enzyme | Compound | Activity | IC50 Value | Reference |

| human Carboxylesterase 2 (hCES2A) | This compound | Inhibition | 1.72 µM | [Song et al., 2021] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. This section outlines the protocol for the key experiment cited for this compound.

hCES2A Inhibition Assay

While the full experimental details from the primary study were not accessible, a typical fluorescence-based inhibition assay for hCES2A, as mentioned in the study's abstract, would generally involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human CES2A is used as the enzyme source. A fluorogenic substrate, such as fluorescein diacetate (FD), is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Inhibitor Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted to obtain a range of concentrations for testing.

-

Assay Procedure:

-

A defined amount of hCES2A enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in a microplate well for a specific period. .

-

The enzymatic reaction is initiated by adding the fluorogenic substrate (fluorescein diacetate).

-

The hydrolysis of fluorescein diacetate by hCES2A results in the production of fluorescein, which is a fluorescent molecule.

-

-

Data Acquisition and Analysis:

-

The increase in fluorescence over time is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal.

-

The percentage of inhibition at each this compound concentration is determined relative to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Potential Therapeutic Applications and Signaling Pathways

While direct evidence for the anti-inflammatory and anticancer activities of this compound is limited in the current literature, the activities of a closely related compound, Gancaonin N, provide a strong rationale for investigating these properties in this compound. Gancaonin N has been shown to possess significant anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Anti-inflammatory Activity of Gancaonin N (as a proxy for this compound)

Gancaonin N has been demonstrated to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and lung epithelial cell lines. The quantitative data for these activities are summarized below.

| Cell Line | Treatment | Measured Parameter | Effect of Gancaonin N | Concentration | Reference |

| RAW264.7 | LPS | NO Production | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| RAW264.7 | LPS | PGE2 Production | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| RAW264.7 | LPS | iNOS Protein Expression | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| RAW264.7 | LPS | COX-2 Protein Expression | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| A549 | LPS | TNF-α Expression | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| A549 | LPS | IL-1β Expression | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| A549 | LPS | IL-6 Expression | Inhibition | Up to 40 µM | [Kim et al., 2021] |

| A549 | LPS | COX-2 Expression | Inhibition | Up to 40 µM | [Kim et al., 2021] |

Experimental Protocols for Anti-inflammatory Assays (based on Gancaonin N studies)

The following protocols are based on the methodologies used to evaluate the anti-inflammatory effects of Gancaonin N and can be adapted for the study of this compound.

-

Cell Lines: RAW264.7 (murine macrophages) and A549 (human lung carcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

RAW264.7 cells are seeded in a 96-well plate and treated as described above.

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.

-

Cell culture supernatants from treated cells are collected.

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cells are lysed, and total protein is extracted.

-